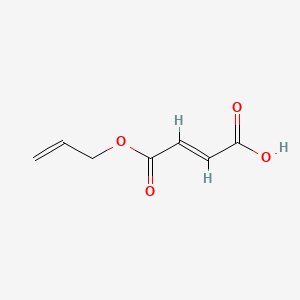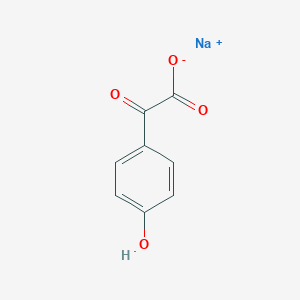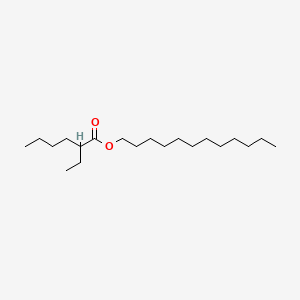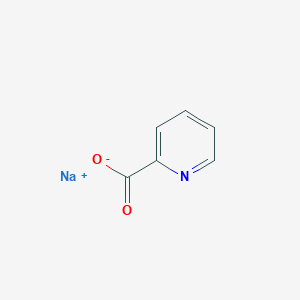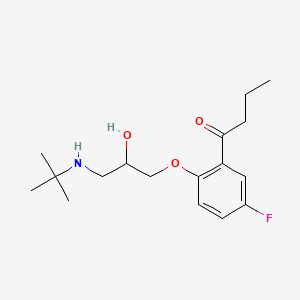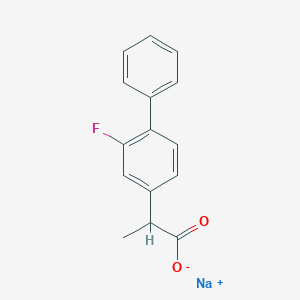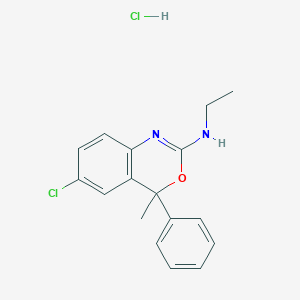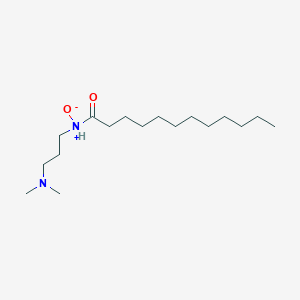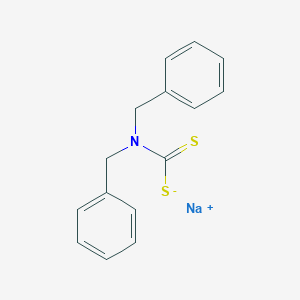
sodium;N,N-dibenzylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt-loaded carbon nanotubes . This compound is primarily used in environmental engineering and chemistry for its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt-loaded carbon nanotubes are synthesized through a series of chemical reactions. The process typically involves the following steps:
Preparation of Carbon Nanotubes: Carbon nanotubes are prepared using chemical vapor deposition (CVD) methods. This involves the decomposition of hydrocarbons at high temperatures in the presence of a catalyst.
Loading of Cobalt: The carbon nanotubes are then treated with a cobalt salt solution, such as cobalt nitrate. The solution is typically prepared in an aqueous medium.
Reduction: The cobalt ions are reduced to metallic cobalt using a reducing agent like hydrogen gas. This process is carried out at elevated temperatures to ensure the complete reduction of cobalt ions.
Industrial Production Methods: In industrial settings, the production of cobalt-loaded carbon nanotubes follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-loaded carbon nanotubes undergo various chemical reactions, including:
Oxidation: The cobalt in the nanotubes can be oxidized to form cobalt oxides.
Reduction: The cobalt oxides can be reduced back to metallic cobalt using reducing agents.
Substitution: The carbon nanotubes can undergo substitution reactions where functional groups are introduced onto the surface.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various organic reagents under controlled conditions.
Major Products:
Oxidation: Cobalt oxides.
Reduction: Metallic cobalt.
Substitution: Functionalized carbon nanotubes with various organic groups.
Applications De Recherche Scientifique
Cobalt-loaded carbon nanotubes have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Employed in biosensors for the detection of biological molecules.
Medicine: Investigated for drug delivery systems due to their high surface area and ability to carry therapeutic agents.
Industry: Utilized in environmental engineering for the removal of pollutants from water and air.
Mécanisme D'action
The mechanism by which cobalt-loaded carbon nanotubes exert their effects involves several molecular targets and pathways:
Catalysis: The cobalt atoms on the surface of the nanotubes act as active sites for catalytic reactions. They facilitate the breaking and forming of chemical bonds, thereby speeding up the reactions.
Adsorption: The high surface area of the carbon nanotubes allows for the adsorption of various molecules, which can then undergo chemical transformations on the surface.
Electron Transfer: The cobalt atoms can participate in electron transfer reactions, which are crucial for many catalytic processes.
Comparaison Avec Des Composés Similaires
Cobalt-loaded carbon nanotubes can be compared with other similar compounds, such as:
Nickel-loaded carbon nanotubes: Similar in structure but use nickel instead of cobalt. They have different catalytic properties and applications.
Iron-loaded carbon nanotubes: Use iron as the metal component. They are often used in environmental applications for the removal of contaminants.
Copper-loaded carbon nanotubes: Use copper and are known for their electrical conductivity and use in electronic applications.
Uniqueness: Cobalt-loaded carbon nanotubes are unique due to their specific catalytic properties, high surface area, and versatility in various applications. They offer a balance of reactivity and stability, making them suitable for a wide range of scientific and industrial uses.
Propriétés
IUPAC Name |
sodium;N,N-dibenzylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPTMLDBVIIES-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
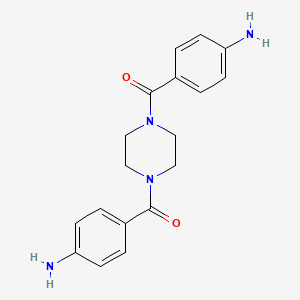
![sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B7824124.png)
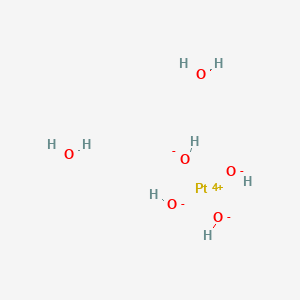
![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)
